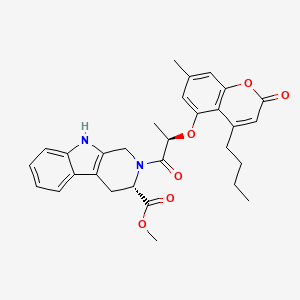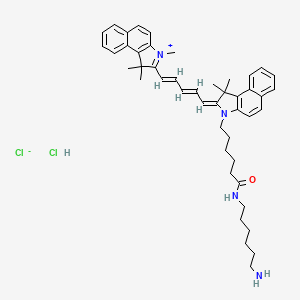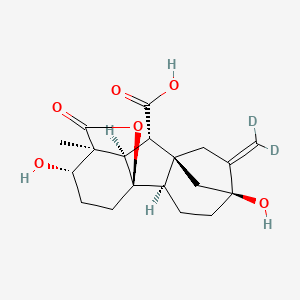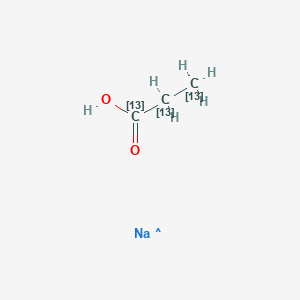
Propanoic-13C3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic-13C3 (sodium), also known as sodium propionate-13C3, is a stable isotope-labeled compound. It is the sodium salt of propanoic acid where all three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and quantification purposes due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic-13C3 (sodium) is synthesized by neutralizing propanoic acid-13C3 with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of propanoic acid-13C3 and sodium hydroxide in an aqueous solution, followed by evaporation of water to obtain the solid sodium propionate-13C3 .
Industrial Production Methods
Industrial production of propanoic-13C3 (sodium) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including crystallization and drying, to obtain the desired compound with high isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic-13C3 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form propanol-13C3.
Substitution: It can participate in nucleophilic substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Propanol-13C3.
Substitution: Various substituted propanoic acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanoic-13C3 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and reaction mechanisms.
Biology: Employed in metabolic flux analysis to study cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of propanoic-13C3 (sodium) is primarily related to its role as a metabolic tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to study the metabolic fate of propanoic acid and its derivatives in different biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium propionate-1-13C: Contains one carbon-13 isotope.
Sodium propionate-2-13C: Contains one carbon-13 isotope at the second carbon position.
Sodium propionate-2,3-13C2: Contains two carbon-13 isotopes at the second and third carbon positions
Uniqueness
Propanoic-13C3 (sodium) is unique due to its complete labeling with carbon-13 at all three carbon positions. This provides a higher degree of sensitivity and specificity in tracing studies compared to partially labeled compounds.
Eigenschaften
Molekularformel |
C3H6NaO2 |
|---|---|
Molekulargewicht |
100.046 g/mol |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/i1+1,2+1,3+1; |
InChI-Schlüssel |
AIISNCGKIQZINV-HCULJTSZSA-N |
Isomerische SMILES |
[13CH3][13CH2][13C](=O)O.[Na] |
Kanonische SMILES |
CCC(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


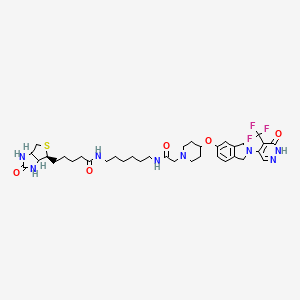



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)

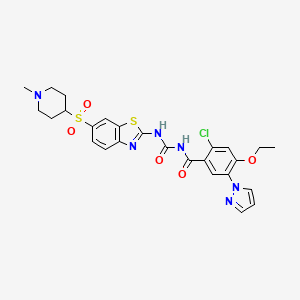

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
